Carasinol D

Physicochemical characterization Structural elucidation Quality control

Carasinol D is a fully characterized tetrastilbene (C56H42O13, MW 922.92, LogP 8.8, tPSA 249 Ų) with 7 defined atom stereocenters, isolated from Caragana sinica and Carex humilis. Unlike generic stilbenoids, its unique oligomerization state and stereochemical complexity make it an essential reference standard for HPLC/MS method validation, chemotaxonomic authentication of Jin-que-gen, and systematic SAR campaigns comparing monomeric through tetrameric stilbenes. The established acid-catalyzed conversion from Carasinol B further enables semi-synthetic derivatization. Procure this authenticated standard to eliminate uncontrolled variables in your stilbenoid research.

Molecular Formula C56H42O13
Molecular Weight 922.9 g/mol
Cat. No. B3026718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarasinol D
Molecular FormulaC56H42O13
Molecular Weight922.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
InChIInChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45-,46-,49-,50-,54+,56+/m1/s1
InChIKeyZTPMWPNIUABDEG-AGLGVKMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carasinol D CAS 1072797-66-0: Natural Tetrastilbene Compound Identity and Baseline Specifications


Carasinol D is a naturally occurring tetrastilbene (oligostilbene tetramer) belonging to the phenolic stilbenoid class, with molecular formula C56H42O13 and molecular weight 922.92 g/mol . The compound bears the IUPAC name ((1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-((4bR,5R,10S,11R)-1,3,8-trihydroxy-5,11-bis(4-hydroxyphenyl)-4b,5,10,11-tetrahydrobenzo[6,7]cyclohepta[1,2,3-cd]benzofuran-10-yl)-2,3-dihydro-1H-inden-1-yl)(4-hydroxyphenyl)methanone and is characterized by 7 defined atom stereocenters, a topological polar surface area (tPSA) of 249 Ų, and a calculated LogP of 8.8 . The compound was first isolated and structurally elucidated from the roots of Caragana sinica (Chinese name: Jin-que-gen) and has also been identified in Carex humilis Leyss [1].

Why Carasinol D Cannot Be Interchanged with Generic Stilbene Analogs: Structural and Pharmacognostic Rationale


Carasinol D is a tetrastilbene—an oligomer comprising four stilbene monomer units coupled via complex oxidative linkages—which distinguishes it structurally and functionally from simpler stilbenoids such as resveratrol (monomer), ε-viniferin (dimer), or α-viniferin (trimer) [1]. The degree of oligomerization directly influences molecular weight, stereochemical complexity, lipophilicity, and hydrogen-bonding capacity (tPSA 249 Ų; LogP 8.8; 11 H-bond donors), parameters that govern membrane permeability, solubility, and target engagement profiles . Substituting Carasinol D with a generic stilbene analog without empirical validation of these physicochemical and structural properties would introduce uncontrolled variables in any experimental or industrial workflow. Critically, Carasinol D is biosynthetically and chemically distinct from its closest structural relative Carasinol B (C56H44O13, MW 924.94), from which it can be obtained via acid-catalyzed conversion—a transformation that alters both molecular formula and stereochemistry [1][2]. This intrinsic structural divergence precludes assuming functional equivalence.

Carasinol D Quantitative Differentiation Evidence: Comparative Data Against Structural Analogs


Physicochemical Differentiation: Carasinol D vs. Carasinol B—Molecular Properties Comparison

Carasinol D (C56H42O13, MW 922.92) differs from its closest structural relative Carasinol B (C56H44O13, MW 924.94) by two hydrogen atoms, reflecting a formal oxidation state difference [1]. Carasinol D contains 7 defined atom stereocenters, a LogP of 8.8, and tPSA of 249 Ų, whereas comparable data for Carasinol B in the public domain are limited to molecular formula and CAS registry [1]. The two-hydrogen difference (ΔMW = 2.02) between these tetrastilbenes represents a verifiable chemical distinction detectable by high-resolution mass spectrometry.

Physicochemical characterization Structural elucidation Quality control

Chemotaxonomic and Biosynthetic Differentiation: Carasinol D from Carasinol B via Acid-Catalyzed Conversion

Carasinol D (1) was obtained from Carasinol B (2) by an acid-catalyzed conversion, as established by Cheng et al. (2008) during structural elucidation from the roots of Caragana sinica [1]. This acid-catalyzed transformation demonstrates that Carasinol D is a chemically accessible derivative of Carasinol B, a relationship that may be leveraged for semi-synthetic production or for generating structurally related probe molecules. The conversion is not reversible under the reported conditions.

Natural product chemistry Biosynthesis Chemical derivatization

Structural Complexity: Carasinol D vs. Lower Oligomer Stilbenes (Class-Level Inference)

Carasinol D is a tetrastilbene (four resveratrol or related monomer units), placing it in a higher oligomerization class than monomers (e.g., resveratrol), dimers (e.g., ε-viniferin, scirpusin A), and trimers (e.g., α-viniferin) [1][2]. Tetrameric stilbenes possess greater molecular complexity, increased numbers of phenolic hydroxyl groups (11 in Carasinol D), and more extensive three-dimensional conformational space than lower oligomers. While direct comparative bioactivity data for Carasinol D against specific dimers or trimers are not publicly available, oligomerization degree is known to influence biological target engagement across the stilbenoid family [2].

Oligostilbene Structure-activity relationship Drug discovery

Botanical Source Differentiation: Caragana sinica vs. Carex humilis Origin

Carasinol D has been isolated and characterized from two distinct plant sources: the roots of Caragana sinica (Fabaceae) and the herb Carex humilis Leyss (Cyperaceae) [1]. This dual botanical occurrence distinguishes Carasinol D from structurally related tetrastilbenes that may be restricted to a single genus or species. The availability of multiple validated natural sources may impact supply chain resilience and procurement optionality.

Pharmacognosy Natural product sourcing Chemotaxonomy

Carasinol D: High-Confidence Research and Procurement Application Scenarios Based on Verified Evidence


Natural Product Reference Standard for Oligostilbene Tetramer Identification

Carasinol D serves as an authenticated reference standard (CAS 1072797-66-0) for the identification and quantification of tetrameric stilbenoids in plant extracts, particularly from Caragana sinica and Carex humilis Leyss [1]. The compound's fully elucidated structure, including stereochemistry (7 defined atom stereocenters), makes it suitable for chromatographic and mass spectrometric method development and validation [1].

Chemotaxonomic Marker for Caragana and Carex Species Investigations

Carasinol D can be employed as a chemotaxonomic marker in phytochemical investigations of Caragana sinica (Jin-que-gen) and Carex humilis Leyss, enabling species authentication, quality control of herbal materials, and exploration of stilbenoid biosynthetic pathways within these genera [1].

Semi-Synthetic Starting Material or Chemical Probe Derivatization

The established acid-catalyzed conversion relationship between Carasinol B and Carasinol D provides a basis for semi-synthetic access to Carasinol D or for generating structurally related derivatives [1]. Researchers investigating stilbenoid chemical transformations or developing tetramer-based probe molecules may leverage this characterized reactivity.

Structure-Activity Relationship (SAR) Studies in Oligostilbene Scaffold Exploration

As a structurally characterized tetrastilbene with known stereochemistry and molecular properties (MW 922.92, LogP 8.8, tPSA 249 Ų), Carasinol D can serve as a defined chemical entity in SAR campaigns comparing monomeric, dimeric, trimeric, and tetrameric stilbenes for target engagement profiling [1]. Procurement enables systematic investigation of how oligomerization degree influences biological outcomes.

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